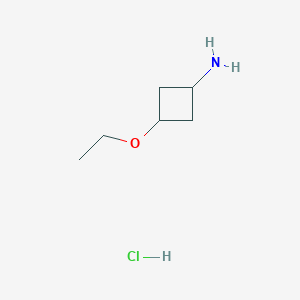

3-Ethoxycyclobutan-1-amine hydrochloride

Overview

Description

3-Ethoxycyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.08 g/mol . It is a solid substance that is typically stored at room temperature. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 3-ethoxycyclobutan-1-amine hydrochloride can be achieved through several methods. One common approach involves the reaction of ethyl cyclobutanecarboxylate with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include heating the mixture under reflux and then cooling it to precipitate the product .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

3-Ethoxycyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Ethoxycyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-ethoxycyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-Ethoxycyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:

3-Methoxycyclobutan-1-amine hydrochloride: This compound has a methoxy group instead of an ethoxy group, which can lead to differences in reactivity and biological activity.

3-Propoxycyclobutan-1-amine hydrochloride: The presence of a longer propoxy group can affect the compound’s solubility and interaction with molecular targets.

3-Butoxycyclobutan-1-amine hydrochloride: Similar to the propoxy derivative, this compound has a butoxy group, which can further influence its chemical and biological properties.

Biological Activity

3-Ethoxycyclobutan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article will delve into its biological mechanisms, applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C₆H₁₄ClNO

IUPAC Name: 3-ethoxycyclobutan-1-amine;hydrochloride

CAS Number: 1408074-55-4

The compound features a cyclobutane structure with an ethoxy substituent and an amine group, which are crucial for its biological interactions. The presence of the amine group allows for the formation of hydrogen bonds with biological macromolecules, influencing their activity and function.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The amine group facilitates these interactions, potentially modulating various biochemical pathways. The exact mechanism remains under investigation, but preliminary studies suggest that it may affect neurotransmitter systems or enzyme activities related to metabolic processes.

Pharmacological Potential

Research indicates that this compound may have therapeutic applications. It is being evaluated for:

- Antiviral Activity: Preliminary studies suggest potential efficacy against certain viral infections by disrupting viral replication mechanisms.

- Neuropharmacology: Its ability to interact with neurotransmitter receptors positions it as a candidate for further exploration in treating neurological disorders .

Toxicological Profile

The compound exhibits some toxicity, with classifications indicating it is harmful if swallowed and causes skin irritation. Safety assessments are crucial for any therapeutic application .

Study Overview

A recent study investigated the effects of this compound on cellular models infected with viruses. The results indicated a dose-dependent reduction in viral load, suggesting its potential as an antiviral agent.

| Concentration (µM) | Viral Load Reduction (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This table illustrates the compound's effectiveness at various concentrations, highlighting its potential utility in antiviral therapy .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-Methoxycyclobutan-1-amine | Cyclobutane | Moderate neuroactivity |

| 3-Propoxycyclobutan-1-amine | Cyclobutane | Antidepressant properties |

| This compound | Cyclobutane | Potential antiviral activity |

The ethoxy group in this compound enhances its reactivity and interaction profile compared to its analogs, making it a subject of interest for drug development .

Properties

IUPAC Name |

3-ethoxycyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-8-6-3-5(7)4-6;/h5-6H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSGSZYRXASUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.